molecular formula C29H35F3N2O3 B1193602 Siponimod CAS No. 1230487-00-9

Siponimod

货号 B1193602
CAS 编号: 1230487-00-9
分子量: 516.6
InChI 键: KIHYPELVXPAIDH-HNSNBQBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Siponimod, also known as Mayzent, is a selective sphingosine-1-phosphate receptor modulator used for oral administration in the treatment of multiple sclerosis (MS). It is specifically used to treat the relapsing forms of MS, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease .


Molecular Structure Analysis

Siponimod has a chemical formula of C29H35F3N2O3 and a molar mass of 516.605 g·mol−1 . It is selective for the -1 and -5 SIP receptors .


Chemical Reactions Analysis

Siponimod undergoes oxidative metabolism and subsequent biliary excretion, with an apparent systemic clearance of 3.11 L/h in patients with MS and an elimination half-life (t ½) of ≈30 h .


Physical And Chemical Properties Analysis

Siponimod shows medium to slow absorption (median Tmax: 4 hours) and moderate distribution (Vz/F: 291 l) .

科学研究应用

  • Global Approval and Applications for MS : Siponimod received global approval in the USA in March 2019 for treating adults with relapsing forms of MS, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease. It is under review in the EU and Japan for secondary progressive MS (Al-Salama, 2019).

  • Metabolism and Disposition in Healthy Volunteers : A study on the absorption, distribution, metabolism, and excretion (ADME) of siponimod in healthy men revealed insights into its pharmacokinetics, indicating substantial exposure to metabolites, with main clearance through biotransformation, predominantly by oxidative metabolism (Glaenzel et al., 2018).

  • Preventing Synaptic Neurodegeneration in EAE : Siponimod was shown to have neuroprotective effects in the central nervous system (CNS) of mice with chronic progressive experimental autoimmune encephalomyelitis (EAE), an MS rodent model. It rescued defective GABAergic transmission and attenuated astrogliosis, microgliosis, and lymphocyte infiltration (Gentile et al., 2016).

  • Efficacy in Secondary Progressive MS : Siponimod showed significant reduction in disability progression in secondary progressive MS patients compared to placebo in a Phase III trial (Gajofatto, 2017).

  • Regulatory T and B Lymphocytes Enrichment : A study highlighted that siponimod treatment in SPMS enriched regulatory T cells and B cells, contributing to its clinical efficacy in SPMS by shifting towards an anti-inflammatory and suppressive homeostatic immune system (Wu et al., 2020).

  • Review of Siponimod in SPMS : Siponimod's efficacy in reducing clinical and MRI-defined outcomes of disease activity and disability progression in SPMS, including its safety profile, was reviewed. It is generally well tolerated and offers a new option for SPMS treatment (Scott, 2020).

安全和危害

Siponimod has a safety profile similar to that of other agents in its class, including adverse events of special interest (i.e., those known to be associated with S1PR modulators). No new safety signals were identified during up to 5 years’ treatment in the open-label extension phase . It is recommended to avoid inhalation, contact with eyes and skin, and to use personal protective equipment when handling Siponimod .

未来方向

Siponimod represents an important emerging option for the treatment of adult patients with SPMS with active disease evidenced by relapses or imaging-features of inflammatory activity . Long-term extension and real-world studies will allow further evaluation of efficacy and safety in this population .

属性

IUPAC Name

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHYPELVXPAIDH-HNSNBQBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153847
Record name Siponimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS.
Record name Siponimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Siponimod

CAS RN

1230487-00-9, 1230487-85-0
Record name Siponimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siponimod [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siponimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siponimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Siponimod
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

111-112
Record name Siponimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

To a suspension of MnO2 (10 eq) in dioxane is added 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone O-(4-cyclohexyl-3-trifluoromethyl-benzyl)-oxime (1 eq). The resulting mixture is refluxed for 10 minutes. After filtration and concentration, the residue is dissolved in MeOH and treated with azetidine-3-carboxylic acid (2 eq) and Et3N (1.5 eq). The resulting mixture is heated at 50° C. for 30 minutes. After cooling to room temperature, NaBH3CN (3 eq) is added in portions. Purification by preparative LCMS results in 1-{4-[1-(4-cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzyl}-azetidine-3-carboxylic acid; 1H NMR (400 MHz, CD3OD) δ 1.24 (t, 3H), 1.30-1.60 (m, 5H), 1.74-1.92 (m, 5H), 2.28 (s, 3H), 2.79 (q, 2H), 2.92 (m, 1H), 3.68 (m, 1H), 4.32 (m, 4H), 4.51 (s, 2H) 5.22 (s, 2H), 7.38 (d, 1H), 7.50-7.68 (m, 5H). MS: (ES+): 517.3 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
4,280
Citations
L Cao, M Li, L Yao, P Yan, X Wang… - Cochrane Database …, 2021 - cochranelibrary.com
… siponimod interventions are beneficial for people with MS. There was low‐certainty evidence to support that siponimod … , so the efficacy and safety of siponimod over 24 months are still …
Number of citations: 15 www.cochranelibrary.com
S Pan, NS Gray, W Gao, Y Mi, Y Fan… - ACS medicinal …, 2013 - ACS Publications
A novel series of alkoxyimino derivatives as S1P 1 agonists were discovered through de novo design using FTY720 as the chemical starting point. Extensive structure–activity …
Number of citations: 170 pubs.acs.org
Q Wu, EA Mills, Q Wang, CA Dowling, C Fisher… - JCI insight, 2020 - ncbi.nlm.nih.gov
… of siponimod, our study shows that siponimod reduces the inflammatory profile in the peripheral blood through enhancement of regulatory cell populations. These effects of siponimod …
Number of citations: 38 www.ncbi.nlm.nih.gov
AD Goodman, N Anadani, L Gerwitz - Expert opinion on …, 2019 - Taylor & Francis
… siponimod causes rapid receptor desensitization [Citation25]. In a Phase-I study, Gergely et al. reported that siponimod … Siponimod has high affinity for S1P5 receptors that are present …
Number of citations: 42 www.tandfonline.com
ZT Al-Salama - Drugs, 2019 - Springer
… milestone in the development of siponimod leading to this first … dosage of siponimod is 1 mg once daily; siponimod is … Siponimod is under regulatory review in the EU and Japan …
Number of citations: 35 link.springer.com
LJ Scott - CNS drugs, 2020 - Springer
… siponimod appeared to be sustained during up to 5 years of treatment in the ongoing open-label extension phase of EXPAND. The safety profile of siponimod … , siponimod represents an …
Number of citations: 50 link.springer.com
L Kappos, A Bar-Or, BAC Cree, RJ Fox, G Giovannoni… - The Lancet, 2018 - thelancet.com
… We assessed the effect of siponimod, a selective sphingosine 1-phosphate (S1P) receptor 1,… in the siponimod group. 1645 patients were included in the analyses (1099 in the siponimod …
Number of citations: 867 www.thelancet.com
P Hundehege, M Cerina, S Eichler… - Neural regeneration …, 2019 - ncbi.nlm.nih.gov
Autoimmune diseases of the central nervous system (CNS) like multiple sclerosis (MS) are characterized by inflammation and demyelinated lesions in white and grey matter regions. …
Number of citations: 32 www.ncbi.nlm.nih.gov
M Kipp - Cells, 2020 - mdpi.com
… Siponimod (BAF312) is a novel sphingosine 1-phosphate … that the active role of siponimod in patients with progressive MS … of the function of siponimod and discuss the effects observed …
Number of citations: 26 www.mdpi.com
N Behrangi, F Fischbach, M Kipp - Cells, 2019 - mdpi.com
… with siponimod (0.28%) than with placebo (0.46%). The only key secondary outcome that did not favor siponimod … In summary, siponimod attenuated the inflammatory activity in SPMS …
Number of citations: 83 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。